

Application Note: Stability Testing of Ofloxacin in Common Intravenous Infusion Fluids

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Compound of Interest

Compound Name: **Ofloxacin**
Cat. No.: **B1677185**

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Abstract

This document provides a comprehensive guide and detailed protocols for assessing the chemical stability of **ofloxacin**, a broad-spectrum fluoroquinolone antibiotic, when admixed in common intravenous (IV) infusion fluids. Ensuring the stability of reconstituted drug products is critical for patient safety and therapeutic efficacy.[1][2][3] This application note outlines the scientific background, materials, and step-by-step experimental procedures for conducting a robust stability study. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines and United States Pharmacopeia (USP) standards for sterile preparations.[4][5][6][7][8] Included are a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification and a forced degradation protocol to ensure analytical specificity. This guide is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.

Scientific Background

Ofloxacin: Physicochemical Properties and Clinical Use

Ofloxacin is a synthetic fluoroquinolone that acts by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exerting a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.[9][10][11] Chemically, it is a racemate of **levofloxacin** and **dextrofloxacin**.[9] **Ofloxacin** is an off-white to pale yellow crystalline powder.[9][12] Its solubility is pH-dependent; it is soluble in aqueous solutions with a pH between 2 and

5, but its solubility decreases significantly around neutral pH before increasing again at pH values above 9.[9][13]

Intravenous administration is common for treating severe infections where high bioavailability is required.[14] The drug is typically supplied as a concentrated solution that must be diluted in a larger volume of a compatible infusion fluid before administration to a patient.

Importance of Stability Testing

The stability of a drug in an IV admixture is a critical quality attribute. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, resulting in a sub-therapeutic dose. Furthermore, degradation products can be inactive or, in some cases, may have toxicological properties.[15] Therefore, it is imperative to verify that **ofloxacin** remains stable—retaining its chemical integrity and concentration—for the intended duration of storage and administration when mixed with various infusion fluids.[2][16]

Regulatory bodies, such as the FDA and EMA, require rigorous stability testing data for drug product registration, guided by ICH standards.[5][6][8] For compounded sterile preparations (CSPs), guidelines like USP Chapter <797> provide standards to minimize patient harm from preparations that may be contaminated or unstable.[1][3][4]

Known Degradation Pathways

Ofloxacin, like many pharmaceuticals, is susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, heat, and light.[17][18][19] Understanding these pathways is essential for developing a "stability-indicating" analytical method—one that can accurately measure the concentration of the intact drug in the presence of its degradation products.[20][21] Studies have identified potential degradation pathways including modifications to the piperazine ring and decarboxylation under various stress conditions.[22][23][24][25][26]

Materials and Equipment

Reagents and Chemicals

- **Ofloxacin** Reference Standard (USP grade or equivalent)
- **Ofloxacin** for Injection (commercial vials)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Dihydrogen Phosphate (ACS grade)
- Orthophosphoric Acid (85%, ACS grade)
- Hydrochloric Acid (1N, ACS grade)
- Sodium Hydroxide (1N, ACS grade)
- Hydrogen Peroxide (30%, ACS grade)
- Type I Deionized Water
- Infusion Fluids (sterile, commercial bags):
 - 0.9% Sodium Chloride Injection (Normal Saline)
 - 5% Dextrose Injection (D5W)
 - Lactated Ringer's Injection

Equipment

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical Balance (4-decimal place)
- pH Meter
- Class II Biological Safety Cabinet or Laminar Airflow Hood
- Sterile Syringes (various sizes)
- Sterile Needles
- 0.22 μ m Syringe Filters (PVDF or similar)

- Volumetric Flasks (Class A)
- Pipettes (calibrated)
- Autosampler Vials (amber, if needed)
- Environmental Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH)
- Refrigerator (2-8°C)
- Freezer (-20°C)
- Photostability Chamber

Experimental Protocols

Protocol 1: Preparation of Ofloxacin Infusion Admixtures

Objective: To aseptically prepare **ofloxacin** admixtures in different infusion fluids at clinically relevant concentrations.

- Aseptic Preparation: Perform all manipulations within a certified biological safety cabinet or laminar airflow hood to maintain sterility.
- Determine Concentrations: Prepare admixtures at two common concentrations, for example, a low (0.4 mg/mL) and a high (4.0 mg/mL) concentration, to assess potential concentration-dependent stability.[\[16\]](#)
- Reconstitution: Using a sterile syringe, withdraw the required volume of **Ofloxacin** for Injection from the commercial vial.
- Dilution: Inject the withdrawn **ofloxacin** into a 100 mL IV bag of each infusion fluid (0.9% NaCl, 5% Dextrose, Lactated Ringer's).
- Homogenization: Gently mix the contents of the IV bag by inverting it 10-15 times to ensure a homogenous solution. Avoid vigorous shaking.

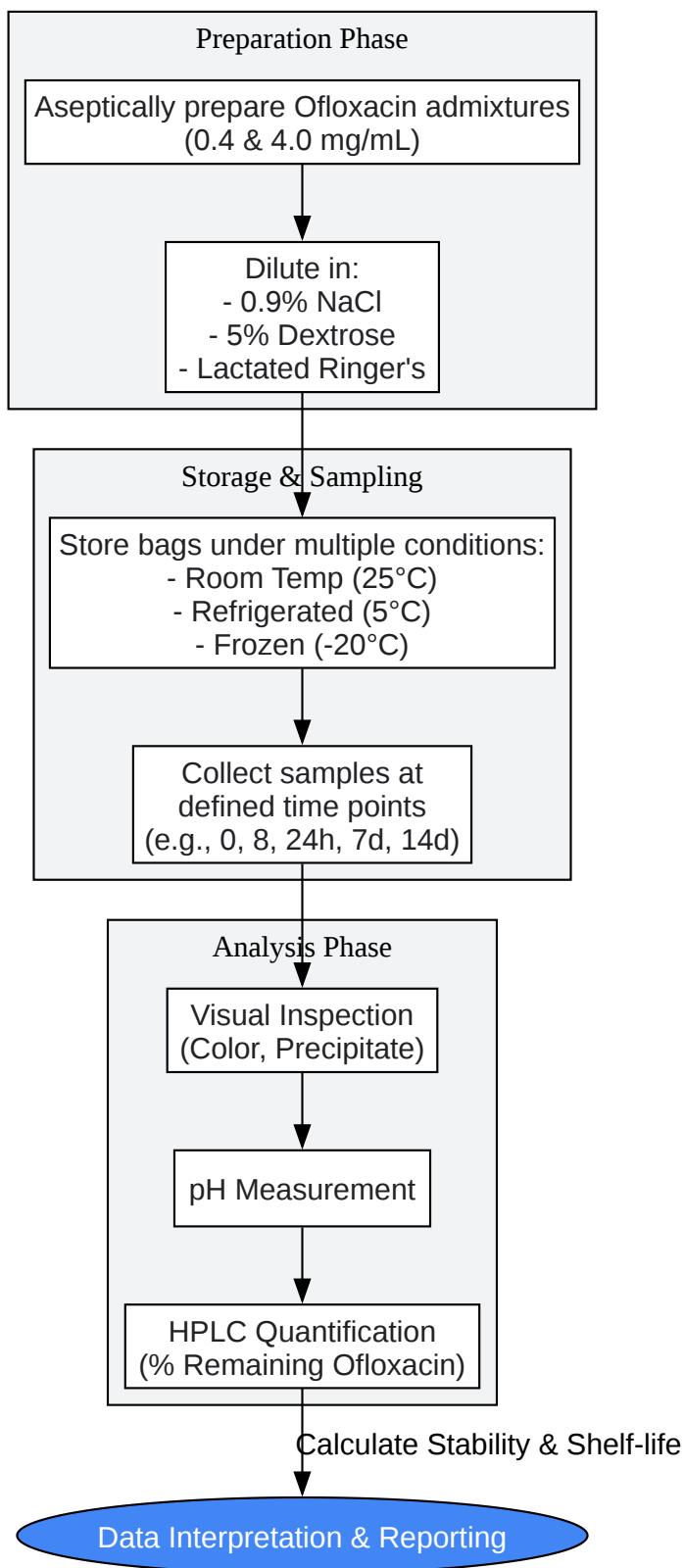
- Labeling: Clearly label each prepared bag with the drug name, concentration, infusion fluid, preparation date/time, and storage condition.
- Initial Sampling (T=0): Immediately after preparation, withdraw a 5 mL aliquot from each bag using a sterile syringe. Filter the sample through a 0.22 μm syringe filter into a clean autosampler vial for immediate HPLC analysis. This serves as the initial concentration baseline.

Protocol 2: Stability Study Design and Execution

Objective: To evaluate the stability of **ofloxacin** admixtures under various storage conditions over time, simulating real-world clinical scenarios.

- Storage Conditions: Store the prepared IV bags under the following conditions as per ICH guidelines:[7]
 - Room Temperature: $25^\circ\text{C} \pm 2^\circ\text{C}$ / 60% RH $\pm 5\%$ RH
 - Refrigerated: $5^\circ\text{C} \pm 3^\circ\text{C}$
 - Frozen: $-20^\circ\text{C} \pm 5^\circ\text{C}$
 - Accelerated: $40^\circ\text{C} \pm 2^\circ\text{C}$ / 75% RH $\pm 5\%$ RH (for predictive analysis)
 - Photostability: Expose a set of bags to light conditions as described in ICH Q1B.
- Sampling Time Points: Withdraw samples at predetermined intervals. A typical schedule would be:
 - Room Temperature: 0, 4, 8, 12, 24, 48, and 72 hours.[16]
 - Refrigerated: 0, 1, 3, 7, and 14 days.[16]
 - Frozen: 0, 1, 2, 4, 13, and 26 weeks.[16][27] For frozen samples, allow them to thaw completely at room temperature before analysis.
- Sample Analysis: At each time point, for each bag:

- Visually inspect for color change, precipitation, or haze.
- Measure the pH of the solution.
- Withdraw a 5 mL aliquot, filter, and analyze via the validated HPLC method described in Protocol 3.



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Caption: Experimental workflow for **Ofloxacin** stability testing.

Protocol 3: Stability-Indicating HPLC Method

Objective: To accurately quantify the concentration of **ofloxacin** and separate it from potential degradation products.

- Instrumentation: HPLC with UV Detector
- Column: Qualisil BDS C18 (250mm × 4.6mm, 5 μ m) or equivalent.[\[17\]](#)
- Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer, acetonitrile, and methanol (e.g., 75:10:15 v/v/v). Adjust buffer pH to 3.2 with orthophosphoric acid.[\[17\]](#)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection Wavelength: 294 nm[\[17\]](#)[\[28\]](#)
- Column Temperature: 30°C
- Retention Time: Approximately 4.3 minutes for **Ofloxacin**.[\[17\]](#)

System Suitability: Before sample analysis, inject a standard solution five times. The system is suitable if the relative standard deviation (RSD) for peak area is \leq 2.0%, the tailing factor is \leq 2.0, and the theoretical plates are $>$ 2000.

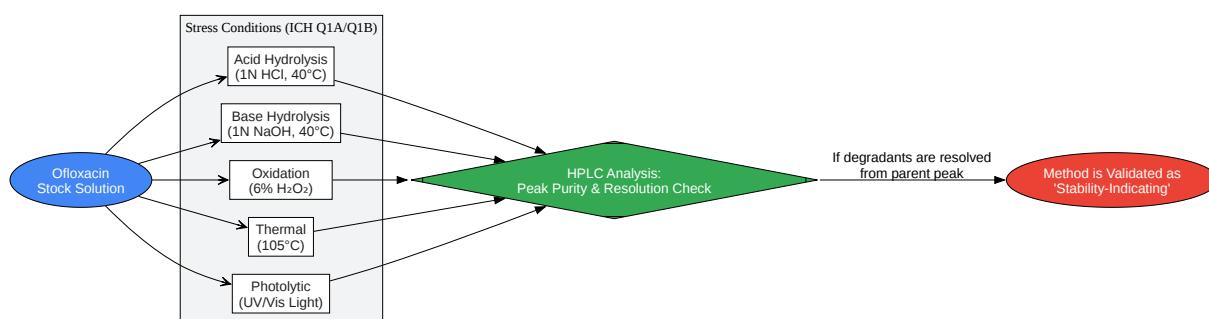
Calibration: Prepare a series of **ofloxacin** standards (e.g., 20-120 μ g/mL) and generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (r^2) should be \geq 0.999.[\[17\]](#)[\[21\]](#)

Protocol 4: Forced Degradation Study

Objective: To demonstrate the specificity of the analytical method by intentionally degrading **ofloxacin** and ensuring no co-elution of degradants with the parent drug peak. This is a crucial step in method validation.[\[5\]](#)[\[15\]](#)[\[17\]](#)

- Prepare Stock Solution: Prepare a 1 mg/mL solution of **ofloxacin** in a suitable solvent.

- Acid Hydrolysis: Mix stock solution with 1N HCl and reflux for 6 hours at 40°C.[17] Neutralize before injection.
- Base Hydrolysis: Mix stock solution with 1N NaOH and reflux for 6 hours at 40°C.[17] Neutralize before injection.
- Oxidative Degradation: Mix stock solution with 6% H₂O₂ and keep at room temperature for 6 hours.[17]
- Thermal Degradation: Expose the solid drug or solution to dry heat at 105°C for 4 hours.[17]
- Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[29]
- Analysis: Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact **ofloxacin** peak.



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Caption: Logic of a forced degradation study.

Data Analysis and Interpretation

- Quantification: Use the calibration curve to determine the **ofloxacin** concentration in each sample at each time point.
- Calculate Percent Remaining: Express the stability as a percentage of the initial (T=0) concentration:
 - % Remaining = (Concentration at time 't' / Initial Concentration) * 100
- Acceptance Criteria: The drug is generally considered stable if the concentration remains above 90% of the initial concentration, with no significant changes in physical appearance (color, clarity) or pH.
- Shelf-Life Determination: The shelf-life or beyond-use date (BUD) is the time period during which the admixture remains within the acceptance criteria under specified storage conditions.

Example Data Presentation

The results should be summarized in clear, concise tables for easy comparison.

Table 1: Stability of **Ofloxacin** (4.0 mg/mL) in 0.9% NaCl Injection at Room Temperature (25°C)

| Time (hours) | Visual Appearance | pH | Ofloxacin Remaining (%) |
|--------------|-------------------|-----|-------------------------|
| 0 | Clear, colorless | 4.5 | 100.0 |
| 8 | Clear, colorless | 4.5 | 99.5 |
| 24 | Clear, colorless | 4.4 | 98.8 |
| 48 | Clear, colorless | 4.4 | 97.2 |
| 72 | Clear, colorless | 4.3 | 95.5 |

Table 2: Comparative Stability of **Ofloxacin** (4.0 mg/mL) after 14 Days of Refrigeration (5°C)

| Infusion Fluid | Visual Appearance | pH Change | Ofloxacin Remaining (%) |
|----------------------|-------------------|-----------|-------------------------|
| 0.9% Sodium Chloride | Clear, colorless | < 0.1 | 99.1 |
| 5% Dextrose | Clear, colorless | < 0.2 | 98.5 |
| Lactated Ringer's | Clear, colorless | < 0.1 | 99.3 |

Note: Data presented are for illustrative purposes only.

Conclusion

The protocols described in this application note provide a robust framework for evaluating the stability of **ofloxacin** in various intravenous infusion fluids. A comprehensive study following these guidelines will generate reliable data to establish appropriate beyond-use dating and ensure the safe and effective administration of this important antibiotic. Previous studies have shown that **ofloxacin** is generally stable in common infusion fluids like 0.9% sodium chloride and 5% dextrose for at least 3 days at room temperature and 14 days under refrigeration.[\[16\]](#) However, it is essential for each compounding facility or research lab to validate these findings for their specific materials and processes. Adherence to a scientifically sound, well-documented stability testing program is a cornerstone of pharmaceutical quality and patient safety.

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